7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the imidazo[5,1-f][1,2,4]triazin-4(1H)-one family, known for their versatile applications in various scientific domains .
Vorbereitungsmethoden
The synthesis of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route includes:
Electrophilic Amination:
Methylation: The methyl group is introduced at the 5th position using methylating agents like methyl iodide.
Industrial production methods often scale up these reactions, ensuring rigorous safety protocols and optimization of reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one include other imidazo[5,1-f][1,2,4]triazin-4(1H)-one derivatives such as:
5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.
7-Chloro-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: The chlorine atom provides different electronic properties compared to bromine, affecting its chemical behavior.
The uniqueness of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H5BrN4O |
---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
7-bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4-5(12)8-2-9-11(4)6(7)10-3/h2H,1H3,(H,8,9,12) |
InChI-Schlüssel |
FVLOIKXJOKXCNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)NC=NN2C(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.